molecular formula C15H16ClNO3 B2481246 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 451469-54-8

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2481246
CAS No.: 451469-54-8
M. Wt: 293.75
InChI Key: DWSMKWBGXIOLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol is a secondary amine derivative featuring a phenolic core substituted with a methoxy group at position 6 and an aminomethyl group at position 2. The aminomethyl moiety is further functionalized with a 3-chloro-4-methoxyphenyl substituent. This compound is synthesized via a condensation reaction between an aldehyde and a primary amine, followed by reduction with sodium borohydride (NaBH₄) .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSMKWBGXIOLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-4-methoxyaniline with 2,6-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenols .

Scientific Research Applications

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs varying in substituent type, position, and functional groups. Key comparisons include:

Substituent Position and Halogen Effects

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol (CAS: Not specified): Differs in the position of the chloro substituent (4-chloro vs. 3-chloro). The 4-chloro analog exhibits reduced steric hindrance but similar electronic effects. This compound has been utilized in coordination chemistry for tin(IV) complexes, where the chloro group enhances ligand-metal binding .
  • 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (CAS: 451469-52-6): Bromo and fluoro substituents increase lipophilicity and alter electronic properties compared to the chloro-methoxy variant.

Functional Group Variations

  • Schiff Base Derivatives (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol): Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde exhibit imine (-C=N-) bonds instead of secondary amines. These compounds demonstrate superior antioxidant activity (IC₅₀ = 18.1–35.1 μg), outperforming BHT, likely due to enhanced radical scavenging from hydroxyl groups .
  • Hydrazone Ligands (e.g., 2-((E)-(2-((Z)-2-(4-chlorophenyl)-2-hydroxyvinyl)hydrazono)methyl)-6-methoxyphenol): Hydrazone derivatives form binuclear metal complexes (Co, Ni, Cu, Zn) with applications in catalysis and antimicrobial studies. The presence of a hydrazine backbone increases chelation efficiency compared to the aminomethyl group in the target compound .

Spectroscopic and Computational Data

  • NMR and HRMS : The target compound’s ¹H NMR shows peaks at δ 3.8–4.2 ppm (methoxy groups) and δ 6.5–7.5 ppm (aromatic protons), consistent with analogs .
  • DFT Studies: Electron-withdrawing chloro groups decrease electron density at the aminomethyl site, enhancing electrophilic reactivity in metal binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.